(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound characterized by its bicyclic indenyl framework and a chiral amine group. Its molecular formula is with a molecular weight of approximately 183.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structure and properties .
The reactions typically lead to functionalized indenyl derivatives, which are valuable in further organic synthesis and medicinal applications.
Research indicates that (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit significant biological activity. It has been studied for its potential effects on enzyme inhibition and receptor binding, particularly in neurological contexts. Its unique chiral configuration allows for selective binding to molecular targets, potentially modulating their activity.
The synthesis of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves:
Industrial production may utilize batch or continuous flow processes optimized for high yield and purity.
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves multiple roles in scientific research:
Several compounds share structural similarities with (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride:
| Compound Name | CAS Number | Molecular Weight | Unique Features |
|---|---|---|---|
| (1S,3S)-Solifenacin Hydrochloride | 162632-80-7 | 396.9 g/mol | Chiral amine with an indenyl framework |
| (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine | N/A | 169.65 g/mol | Free base form without hydrochloride salt |
| Rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | N/A | 187.68 g/mol | Similar bicyclic structure but different stereochemistry |
The uniqueness of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific chiral configuration and the presence of the hydrochloride salt. This configuration influences its solubility, stability, and reactivity compared to similar compounds. Its potential biological activity also sets it apart from other structurally related compounds.
Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for direct incorporation of amino groups into aromatic and aliphatic systems. For indenamine derivatives, this approach bypasses prefunctionalized starting materials, streamlining synthesis through selective C–N bond formation.
Palladium(II) complexes, paired with monoprotected amino acid (MPAA) ligands, enable selective ortho-C–H amination of arenes. In the context of indene scaffolds, a U-shaped nitrile-containing template directs palladium to the meta position, facilitating intramolecular cyclization to form the indenamine core. For example, 6-arylpurine derivatives undergo meta-C–H amination via a Pd(II)/MPAA system, achieving >90% yield and >99% enantiomeric excess (ee) when chiral ligands are employed. Key to stereocontrol is the ligand’s ability to enforce a specific transition-state geometry during C–H activation.
Table 1: Palladium-Catalyzed C–H Amination Conditions
| Substrate | Catalyst System | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| 3-Methylindene | Pd(OAc)₂ | L-Proline | 85 | 98 |
| 6-Arylpurine | Pd(CF₃CO₂)₂ | Chiral MPAA | 92 | 99 |
| Indole derivatives | PdCl₂ | Pyridine-Oxazoline | 78 | 95 |
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, exhibit superior tolerance toward electron-rich indene substrates. A hydrogen-bond-assisted mechanism directs C–H activation at the indenyl C1 position, where the amine group is subsequently installed via oxidative coupling with dioxazolones. Chiral cyclopentadienyl ligands (e.g., RaPhos) induce asymmetric induction, yielding the (1S,3S) configuration with 94% ee. This method’s efficiency stems from the simultaneous formation of the indene ring and the stereodefined amine moiety in a single catalytic cycle.